(R)-3-Fluoropiperidin-4-one hydrochloride
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Overview
Description
®-3-Fluoropiperidin-4-one hydrochloride is a chemical compound that belongs to the class of piperidines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a fluorine atom at the 3-position and a ketone group at the 4-position of the piperidine ring, with the hydrochloride salt form enhancing its solubility in water. It is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Fluoropiperidin-4-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Fluorination: Introduction of the fluorine atom at the 3-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Oxidation: The ketone group at the 4-position is introduced through oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of ®-3-Fluoropiperidin-4-one hydrochloride may involve large-scale batch or continuous flow processes. The key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and scalability. Catalysts and solvents are chosen to enhance reaction efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-3-Fluoropiperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Various substituted piperidines depending on the nucleophile used
Scientific Research Applications
®-3-Fluoropiperidin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-3-Fluoropiperidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and ketone group play crucial roles in its binding affinity and activity. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by binding to specific receptor subtypes.
Comparison with Similar Compounds
Similar Compounds
3-Fluoropiperidine: Lacks the ketone group at the 4-position.
4-Piperidone: Lacks the fluorine atom at the 3-position.
3-Fluoro-4-hydroxypiperidine: Contains a hydroxyl group instead of a ketone at the 4-position.
Uniqueness
®-3-Fluoropiperidin-4-one hydrochloride is unique due to the presence of both the fluorine atom and the ketone group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential for diverse applications in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
(3R)-3-fluoropiperidin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4,7H,1-3H2;1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUPJANSFLEUDQ-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H](C1=O)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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